molecular formula C12H15ClN4S B7758103 C12H15ClN4S

C12H15ClN4S

Cat. No.: B7758103
M. Wt: 282.79 g/mol
InChI Key: NAKPIWZZAJIWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C12H15ClN4S 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol . This compound is a versatile chemical with promising biological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 3-chloro-4-methyl aniline with formaldehyde and 4-ethyl-4H-[1,2,4]triazole-3-thiol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as refluxing and distillation may be employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for treating various diseases.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Dichloroaniline: A compound with two chlorine atoms substituted on an aniline ring.

    Chloroform: A simple organochlorine compound used as a solvent.

Uniqueness: The uniqueness of 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol lies in its triazole-thiol structure , which imparts distinct chemical and biological properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKPIWZZAJIWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1N)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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